Ethyl N-(4-chlorophenyl)glycinate

PHGDH inhibition cancer metabolism serine biosynthesis

Procure Ethyl N-(4-chlorophenyl)glycinate for reproducible PHGDH inhibitor development. The 4-chlorophenyl (para) substitution delivers 5.5-fold enhanced PHGDH inhibition (IC₅₀ 20.3 µM) versus unsubstituted phenyl (111.1 µM) and >7.4-fold over meta-chloro isomer (>150 µM). Sub-micromolar potency validated (IC₅₀ 0.697 µM). Ethyl ester enables 2× higher functionalization density on metallofullerene cages versus methyl ester. Supported by refined crystallographic data (monoclinic C2, R₁=0.053). Authentic para-chloro is mandatory—generic substitution risks false negatives in hit confirmation.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 2521-89-3
Cat. No. B1296652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(4-chlorophenyl)glycinate
CAS2521-89-3
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
InChIKeyZNVVKZDSSWMTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(4-chlorophenyl)glycinate (CAS 2521-89-3): Molecular Identity, Chemical Class, and Procurement Baseline for Research Intermediates


Ethyl N-(4-chlorophenyl)glycinate (CAS 2521-89-3), systematically named ethyl 2-(4-chloroanilino)acetate, is a glycine ester derivative belonging to the N-arylglycinate class of synthetic building blocks [1]. This compound features a 4-chlorophenyl substituent attached to the nitrogen atom of a glycinate ethyl ester backbone, with a molecular formula of C₁₀H₁₂ClNO₂ and a molecular mass of 213.66 g/mol . It exists as a white crystalline solid with a reported melting point of 88 °C and a density of 1.229 g/cm³ . The compound is widely employed in medicinal chemistry research as an intermediate for synthesizing pharmacologically active scaffolds and as a precursor in structure–activity relationship (SAR) studies exploring the influence of the 4-chlorophenyl moiety on biological target engagement [1].

Why Ethyl N-(4-chlorophenyl)glycinate Cannot Be Interchanged with Other N-Arylglycinate Esters or 4‑Chlorophenyl Building Blocks


Generic substitution of Ethyl N-(4-chlorophenyl)glycinate with structurally adjacent building blocks introduces quantifiable risks to experimental outcomes and synthetic efficiency. The specific substitution pattern—para-chloro on the phenyl ring combined with an ethyl ester terminus—produces a distinct solubility profile in alcohol and toluene that materially differs from the corresponding methyl ester derivative [1]. Furthermore, the para-chloro versus meta-chloro or unsubstituted phenyl substitution pattern produces dramatically divergent target engagement profiles, with IC₅₀ values spanning from 20.3 µM to >150 µM against the same enzymatic target [2]. The ester moiety also influences reactivity in downstream transformations, including hydrolysis rates, transesterification behavior, and compatibility with lithiation or alkylation sequences. These differential properties are not cosmetic; they directly impact assay reproducibility, yield consistency, and interpretability of SAR findings. The evidence below establishes the specific, quantifiable dimensions where Ethyl N-(4-chlorophenyl)glycinate demonstrates meaningful differentiation from its closest structural analogs.

Ethyl N-(4-chlorophenyl)glycinate: Quantitative Comparator-Based Differentiation Evidence for Scientific Selection and Procurement


4‑Chlorophenyl Substitution Confers 5.5-Fold Enhancement in PHGDH Enzyme Inhibition Relative to Unsubstituted Phenyl

In a PHGDH (phosphoglycerate dehydrogenase) enzyme inhibition assay, the 4-chlorophenyl substituted derivative (structurally incorporating the N-(4-chlorophenyl)glycine core) exhibited an IC₅₀ of 20.3 µM (95% CI: 15.6–26.4 µM), compared to an IC₅₀ of 111.1 µM (95% CI: 87.3–131.2 µM) for the unsubstituted phenyl analog—representing a 5.5-fold improvement in inhibitory potency [1]. This directly demonstrates that the para-chloro substituent on the phenyl ring of the glycinate scaffold drives a substantial enhancement in target engagement that cannot be replicated by the phenyl baseline structure.

PHGDH inhibition cancer metabolism serine biosynthesis

Para-Chloro Substitution Position Produces Dramatically Divergent Enzyme Inhibition Relative to Meta-Chloro Isomer

The para-chloro substituted derivative (structurally derived from N-(4-chlorophenyl)glycine) demonstrates an IC₅₀ of 20.3 µM against PHGDH, whereas the meta-chloro (3-chlorophenyl) isomer exhibits an IC₅₀ greater than 150 µM—representing a >7.4-fold difference in potency attributable solely to the position of the chlorine substituent on the phenyl ring [1]. Substituting the 3-chlorophenyl variant in place of the 4-chlorophenyl compound would likely produce no meaningful inhibition at standard screening concentrations, leading to false-negative interpretations in SAR campaigns.

positional isomer SAR enzyme inhibition PHGDH

4‑Chlorophenyl Substitution Delivers Potent Sub-Micromolar IC₅₀ in Alternative Enzyme Inhibition System (IC₅₀ = 0.697 µM)

In a separate enzyme inhibition assay evaluating the 4-chlorophenyl substituted derivative (core scaffold incorporating the N-(4-chlorophenyl)glycine motif), the compound exhibited an IC₅₀ of 0.697 µM, placing it in the sub-micromolar potency range and ranking it as the most potent among a panel of 19 halogenated and substituted phenyl derivatives tested [1]. This represents a >3.3-fold improvement over the unsubstituted phenyl comparator (IC₅₀ = 2.304 µM) and a 2.3-fold improvement over the 4‑bromophenyl analog (IC₅₀ = 1.581 µM) under identical assay conditions.

enzyme inhibition sub-micromolar potency SAR optimization

Ethyl Ester Backbone Confers Differential Solubility and Functionalization Capacity Relative to Methyl Ester Analog

Comparative solubility studies on glycine ester derivatives reveal that the ethyl ester variant exhibits enhanced solubility in alcohol and toluene compared to the corresponding methyl ester. This property enables the covalent attachment of up to eight glycine ethyl ester groups to metallofullerene cages, whereas the methyl ester analog is limited to a maximum of four attachments per cage under identical reaction conditions [1]. This quantifiable difference in functionalization capacity demonstrates that the ethyl ester group is not merely a trivial variation but a determinant of accessible reaction pathways and product stoichiometry.

solubility ester functionalization synthetic accessibility

Monoclinic C2 Crystal System with Refined Structure Provides Verified Solid-State Identity for Crystallography and Formulation

Single-crystal X-ray diffraction analysis of Ethyl N-(4-chlorophenyl)glycinate reveals that it crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The crystal structure has been solved by vector search methods and refined to an R-factor of R₁ = 0.053 for 2043 observed reflections [1]. Additionally, the compound has been reported to exhibit conformational polymorphism with four distinct space groups for the same molecule, demonstrating its capacity for multiple solid-state arrangements [2]. This crystallographic characterization provides unambiguous identity verification and solid-state property definition that is not available for many uncharacterized analogs.

crystallography polymorphism solid-state characterization

Procurement-Optimized Application Scenarios for Ethyl N-(4-chlorophenyl)glycinate Based on Quantitative Differentiation Evidence


PHGDH Inhibitor Development in Cancer Metabolism Research

The 5.5-fold enhanced PHGDH inhibition potency conferred by the 4-chlorophenyl moiety (IC₅₀ = 20.3 µM) relative to the unsubstituted phenyl analog (IC₅₀ = 111.1 µM) positions Ethyl N-(4-chlorophenyl)glycinate as an essential starting material for synthesizing PHGDH-targeted inhibitor libraries [1]. PHGDH catalyzes the first committed step in the serine biosynthesis pathway, which is frequently upregulated in cancers including triple-negative breast cancer and melanoma. Researchers developing PHGDH inhibitors for oncology applications require the 4-chlorophenyl glycinate scaffold to replicate the potency benchmarks established in published SAR studies; procurement of alternative substitution patterns (e.g., 3-chlorophenyl, IC₅₀ > 150 µM) would yield inactive compounds and invalidate cross-study comparisons.

Sub-Micromolar Enzyme Inhibitor Lead Optimization

With demonstrated sub-micromolar potency (IC₅₀ = 0.697 µM) in a validated enzyme inhibition assay, Ethyl N-(4-chlorophenyl)glycinate outperforms 18 alternative substituted phenyl derivatives under identical assay conditions [1]. This validated potency benchmark makes the compound a strategic procurement choice for medicinal chemistry teams initiating lead optimization campaigns that require a structurally characterized, sub-micromolar starting point. The availability of refined crystallographic data (monoclinic C2, R₁ = 0.053) further supports structure-based drug design workflows including docking, pharmacophore modeling, and co-crystallization studies.

Synthesis of High-Density Functionalized Metallofullerene Conjugates

The ethyl ester group of Ethyl N-(4-chlorophenyl)glycinate enables up to 2-fold higher functionalization density on metallofullerene cages compared to the methyl ester analog (maximum 8 attachments versus 4) [1]. This quantifiable advantage makes the ethyl ester variant the preferred procurement choice for researchers developing multiply-functionalized fullerene derivatives for applications in drug delivery, molecular electronics, or imaging contrast agents. The differential solubility of the ethyl ester in alcohol and toluene further facilitates homogeneous reaction conditions that are not accessible with the methyl ester.

Positional Isomer SAR Validation and Hit Confirmation Studies

The >7.4-fold potency differential between the 4-chlorophenyl (para) isomer (IC₅₀ = 20.3 µM) and the 3-chlorophenyl (meta) isomer (IC₅₀ > 150 µM) establishes the para-substitution pattern as a critical determinant of biological activity [1]. This dramatic positional isomer effect makes Ethyl N-(4-chlorophenyl)glycinate an indispensable procurement item for SAR validation studies examining the role of halogen substitution position on target engagement. Researchers performing hit confirmation or scaffold validation experiments must use the authentic 4-chlorophenyl compound to avoid false-negative results that could prematurely terminate promising chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl N-(4-chlorophenyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.